molecular formula C24H20N2O4 B14258199 N,N'-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide CAS No. 486420-64-8

N,N'-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide

Cat. No.: B14258199
CAS No.: 486420-64-8
M. Wt: 400.4 g/mol
InChI Key: IDMZGVWJCSTAKT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide typically involves the reaction of p-phenylenediamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C6H4(NH2)2+2CH3CO2OC6H4(NHCOCH3)2+2CH3COOH\text{C}_6\text{H}_4(\text{NH}_2)_2 + 2 \text{CH}_3\text{CO}_2\text{O} \rightarrow \text{C}_6\text{H}_4(\text{NHCOCH}_3)_2 + 2 \text{CH}_3\text{COOH} C6​H4​(NH2​)2​+2CH3​CO2​O→C6​H4​(NHCOCH3​)2​+2CH3​COOH

Industrial Production Methods

In industrial settings, the production of N,N’-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound back to its amine form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products

Scientific Research Applications

N,N’-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of organic pigments and dyes.

    Biology: Investigated for its potential use in biochemical assays and as a reagent in protein modification.

    Medicine: Explored for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of high-performance materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with various enzymes and proteins, leading to changes in their activity. The pathways involved include the modulation of oxidative stress and the inhibition of specific enzymatic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide is unique due to its specific acetamide groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of organic pigments and dyes, as well as in various scientific research applications .

Properties

CAS No.

486420-64-8

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

N-[4-[4-(4-acetamidobenzoyl)benzoyl]phenyl]acetamide

InChI

InChI=1S/C24H20N2O4/c1-15(27)25-21-11-7-19(8-12-21)23(29)17-3-5-18(6-4-17)24(30)20-9-13-22(14-10-20)26-16(2)28/h3-14H,1-2H3,(H,25,27)(H,26,28)

InChI Key

IDMZGVWJCSTAKT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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